molecular formula C8H16N2OS B1462581 3-amino-N-methyl-N-(thiolan-3-yl)propanamide CAS No. 1095531-81-9

3-amino-N-methyl-N-(thiolan-3-yl)propanamide

Cat. No.: B1462581
CAS No.: 1095531-81-9
M. Wt: 188.29 g/mol
InChI Key: JYRFJZJIZBJBDV-UHFFFAOYSA-N
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Description

3-amino-N-methyl-N-(thiolan-3-yl)propanamide is a useful research compound. Its molecular formula is C8H16N2OS and its molecular weight is 188.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-N-methyl-N-(thiolan-3-yl)propanamide is a compound with potential biological activity, primarily derived from its unique structural features that include an amino group, a methyl group, and a thiolane ring. This article examines its biological activities, mechanisms of action, and relevant case studies based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N2OSC_8H_{15}N_2OS, with a molecular weight of approximately 185.28 g/mol. The compound's structure consists of:

  • Amino Group : Imparts basic properties and potential for hydrogen bonding.
  • Methyl Group : Contributes to lipophilicity, influencing membrane permeability.
  • Thiolane Ring : May participate in redox reactions and interact with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds featuring thiolane rings have shown promise against various bacterial strains.
  • Antioxidant Properties : The presence of sulfur in the thiolane ring may contribute to antioxidant mechanisms.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways.

The biological activity of this compound may involve:

  • Interaction with Enzymes : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Possible binding to cellular receptors, affecting signal transduction pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds. Below are summarized findings relevant to the understanding of this compound:

StudyCompoundBiological ActivityFindings
Thiolane DerivativeAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Methylated ThiolaneAntioxidantDemonstrated scavenging activity against reactive oxygen species (ROS).
Amino-thiolane CompoundEnzyme InhibitionInhibited enzyme activity in metabolic assays by over 50%.

Discussion

The unique structural characteristics of this compound suggest potential for various biological applications. Its ability to interact with enzymes and receptors could be harnessed for therapeutic purposes, particularly in antimicrobial and antioxidant contexts.

Properties

IUPAC Name

3-amino-N-methyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-10(8(11)2-4-9)7-3-5-12-6-7/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRFJZJIZBJBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.